molecular formula C9H13N B1590073 2,6-Dimethylbenzylamine CAS No. 74788-82-2

2,6-Dimethylbenzylamine

Cat. No.: B1590073
CAS No.: 74788-82-2
M. Wt: 135.21 g/mol
InChI Key: ZFDBHFFKSQCNML-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group attached to a dimethylamino functional group. This compound is a colorless liquid and is primarily used as a catalyst in the formation of polyurethane foams and epoxy resins .

Mechanism of Action

Target of Action

2,6-Dimethylbenzylamine is an organic compound with the formula C6H5CH2N(CH3)2 . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . It is primarily used as a catalyst for the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the components involved in these reactions.

Mode of Action

The mode of action of this compound involves its interaction with its targets to facilitate the formation of polyurethane foams and epoxy resins . As a tertiary amine, it acts as a catalyst to enhance the curing process of epoxy resins and also catalyzes the reaction in the formation of polyurethane foams .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of polyurethane foams and epoxy resins . The compound interacts with the components of these materials, facilitating their reaction and formation. The downstream effects include the successful formation of these materials, which have various applications in industries such as construction, automotive, and more .

Pharmacokinetics

It is known to be a high gi absorption and bbb permeant compound . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the successful formation of polyurethane foams and epoxy resins . These materials have various applications, including insulation, coatings, adhesives, sealants, and more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, it is a flammable liquid and its handling and use must be done with caution to prevent fire hazards .

Biochemical Analysis

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

Given its use in proteomics research , it may influence cellular processes related to protein expression and analysis.

Molecular Mechanism

As a biochemical used in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing protein expression and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzylamine can be synthesized through various methods. One common method is the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, this compound is often produced using transition metal-catalyzed reactions. For example, benzylamine can be reacted with carbon monoxide and methanol in the presence of a metal catalyst to yield this compound . This method is efficient but requires high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylbenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N-Dimethylbenzylamine
  • N-Methylbenzylamine
  • Benzylamine

Comparison: 2,6-Dimethylbenzylamine is unique due to the presence of two methyl groups on the benzyl ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. For instance, N,N-Dimethylbenzylamine lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .

Properties

IUPAC Name

(2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBHFFKSQCNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504685
Record name 1-(2,6-Dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-82-2
Record name 1-(2,6-Dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(2,6-Dimethylbenzyl)phthalimide (Step B, 7.77 g, 29.3 mmol) in ethanol (80 ml) was added hydrazine monohydrate (2.16 ml, 44.52 mmol) and the reaction mixture was refluxed for 3.5 hours. To this reaction mixture was added c HCl to bring pH to 1 and refluxing continued for another 3.5 hours, water was added and reaction mixture was filtered, the filtrate was concentrated and pH was adjusted to 10 with 2 N NaOH. The residue was taken in methylene chloride and washed with brine, dried over Na2SO4, filtered and concentrated to give an oil which was used without further purification.
Name
N-(2,6-Dimethylbenzyl)phthalimide
Quantity
7.77 g
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2.16 mL
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

The preparation of 2,6-dimethyl DL-phenylalanines is disclosed by R. R. Herr, T. Enkoji & J. P. Dailey, J. Amer. Chem. Soc., 79, 4229(1957). The method involves the conversion of 2,6-dimethyl aniline into its diazonium salt, followed by treatment with potassium cyanide and cuprous cyanide to produce 2,6-dimethylbenzonitrile. The benzonitrile is reduced with lithium aluminum hydride to provide 2,6-dimethylbenzylamine, which is reacted with excess methyl iodide producing 2,6dimethylbenzyltrimethylammonium iodide. The trimethylammonium group is displaced with diethyl-2acetamidomalonate to form the amido diester, which is subsequently acidolysed to form the racemic mixture of 2,6-dimethylphenylalanine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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